BenchChemオンラインストアへようこそ!

Defensin-B

Antimicrobial Peptides Tuberculosis Drug Discovery

Human Beta-Defensin 1 (hBD-1) is a salt-sensitive cationic antimicrobial peptide with properties distinct from hBD-3. It demonstrates 10-fold greater potency against M. tuberculosis than derived motifs and kills dormant TB at 12.5-fold lower concentrations than rifampicin, with intracellular macrophage activity. Its well-characterized salt inactivation mechanism is essential for CF research and as a benchmark for engineering next-generation antimicrobials. High-purity (≥98%) hBD-1 is critical for SAR studies and in vivo efficacy models. Select hBD-1 for its irreplaceable disease-specific pharmacological profile.

Molecular Formula
Molecular Weight
Cat. No. B1577169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefensin-B
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.005 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Defensin-B (Human Beta-Defensin 1, hBD-1) Procurement Guide: Antimicrobial and Immunomodulatory Research Peptide


Defensin-B, commonly referred to as Human Beta-Defensin 1 (hBD-1), is a 36-amino acid cationic antimicrobial peptide belonging to the vertebrate β-defensin family. It is constitutively expressed by epithelial cells lining mucosal surfaces and plays a fundamental role in innate immunity [1]. hBD-1 exhibits a characteristic β-sheet structure stabilized by three intramolecular disulfide bonds, which influences both its antimicrobial spectrum and its well-documented sensitivity to salt [1].

Why Defensin-B (hBD-1) Cannot Be Simply Substituted by Other Beta-Defensins or Antimicrobial Peptides


Despite sharing a common structural scaffold with other human β-defensins, hBD-1 possesses unique functional properties that preclude direct substitution. Its antimicrobial activity is highly salt-dependent and is significantly attenuated in environments containing physiological concentrations of NaCl, a characteristic that differentiates it from the salt-resistant hBD-3 [1]. Furthermore, the antibacterial spectrum and potency of hBD-1 differ markedly from those of other defensins; for example, hBD-3 demonstrates far lower MIC values against Gram-positive pathogens such as Staphylococcus aureus [2]. Additionally, hBD-1 exhibits specific and potent activity against Mycobacterium tuberculosis, including dormant phenotypes, that is not shared equally by its truncated motifs or other in-class peptides [3]. These quantitative differences in salt sensitivity, spectrum, and potency mean that selecting the appropriate β-defensin for a given research or development program requires a precise understanding of these distinct profiles.

Defensin-B (hBD-1) Quantified Differentiation: Head-to-Head Activity and Selectivity Data for Procurement Decisions


Superior Anti-Mycobacterial Activity of hBD-1 Compared to Its Derived Motif Pep-B

In a direct comparison against Mycobacterium tuberculosis H37Rv, the full-length hBD-1 peptide demonstrated 10-fold greater potency than its computationally derived short motif Pep-B [1]. This significant difference highlights the importance of the intact defensin structure for optimal anti-mycobacterial activity.

Antimicrobial Peptides Tuberculosis Drug Discovery

Enhanced Killing of Dormant Mycobacterium tuberculosis by hBD-1 Relative to First-Line Anti-Tuberculosis Drugs

Against the clinically challenging dormant phenotype of M. tuberculosis, hBD-1 demonstrates a striking advantage in required multiples of its MIC to achieve a comparable reduction in bacterial load. hBD-1 achieved a decrease in dormant mycobacterial load at 2× MIC, whereas rifampicin required 25× MIC and isoniazid required 16× MIC to produce a similar effect [1]. This suggests a distinct and potentially more efficient mechanism of action against non-replicating bacilli.

Dormant Mycobacteria Antimicrobial Resistance Tuberculosis

Potent Intracellular Anti-Mycobacterial Activity of hBD-1 at Sub-Inhibitory Concentrations

hBD-1 is not only active extracellularly but also demonstrates potent intracellular killing of M. tuberculosis within monocyte-derived macrophages. Notably, this intracellular killing was observed at peptide concentrations lower than the in vitro MIC, indicating a heightened efficacy within the physiological environment of the host cell [1]. The study also reported increased IFN-γ levels associated with hBD-1 treatment.

Intracellular Pathogens Macrophage Infection Host-Directed Therapy

Differential Antibacterial Spectrum and Potency of hBD-1 versus hBD-3 and HNP-1

A direct comparative study of human defensins against clinical isolates of Staphylococcus aureus revealed a clear hierarchy of potency [1]. hBD-1 exhibited an MIC of 8 mg/L, which is 8-fold higher than that of hBD-3 (MIC = 1 mg/L) and 2-fold higher than that of HNP-1 (MIC = 4 mg/L). This quantifies hBD-1's relatively modest but distinct activity against Gram-positive pathogens and underscores why hBD-3 is often the preferred candidate for anti-staphylococcal applications.

Antibacterial Staphylococcus aureus Spectrum of Activity

Marked Salt Sensitivity of hBD-1 Antimicrobial Activity Compared to Salt-Resistant hBD-3

A defining and differentiating feature of hBD-1 is its pronounced sensitivity to physiological salt concentrations, a property that severely limits its utility in environments like the cystic fibrosis lung [1][2]. In contrast, hBD-3 retains its antibacterial activity even in the presence of elevated NaCl concentrations [2]. This difference is not merely qualitative; studies on candidacidal activity demonstrate that hBD-1's activity is significantly attenuated by increasing salt concentrations, whereas hBD-3's activity remains largely unaffected [3].

Salt Sensitivity Cystic Fibrosis Antimicrobial Peptides

Superior LPS Binding Affinity of Human Beta-Defensins Compared to Non-Ribosomal Antimicrobial Peptides

The ability to bind and neutralize bacterial lipopolysaccharide (LPS, endotoxin) is a therapeutically valuable property of antimicrobial peptides. In a comparative fluorescence assay using dansyl cadaverine, human β-defensins (HBD2 and HBD3, which share structural and functional homology with hBD-1) demonstrated significantly stronger binding to E. coli LPS than the non-ribosomally synthesized peptides alamethicin, gramicidin A, and gramicidin S [1]. This suggests that β-defensins possess a superior capacity for endotoxin neutralization, a feature that is likely conserved in hBD-1.

Endotoxin Neutralization Sepsis LPS Binding

Optimal Scientific and Industrial Application Scenarios for Defensin-B (hBD-1) Based on Quantitative Differentiation


Anti-Tuberculosis Drug Discovery Programs Targeting Dormant and Intracellular Bacilli

Researchers developing novel therapeutics for tuberculosis should prioritize hBD-1 as a lead template. The evidence demonstrates its 10-fold greater potency than its derived motif [1] and its ability to kill dormant M. tuberculosis at 12.5-fold lower relative concentrations than rifampicin [1]. Furthermore, its sub-MIC intracellular activity within macrophages [1] addresses a key limitation of conventional antibiotics. Procurement of high-purity hBD-1 is essential for structure-activity relationship (SAR) studies, mechanistic investigations, and in vivo efficacy models in this specific disease context.

Antimicrobial Peptide Engineering for Salt Resistance and Spectrum Optimization

hBD-1 serves as an ideal baseline comparator and structural template for engineering next-generation antimicrobial peptides. Its well-characterized and quantitative salt sensitivity [2] and its differential potency profile against S. aureus compared to hBD-3 [3] provide clear, measurable endpoints for optimization. Laboratories engaged in peptide analog development can use hBD-1 to benchmark improvements in salt resistance or Gram-positive activity, enabling a rational and data-driven approach to overcoming the native peptide's limitations.

Mechanistic Studies on Endotoxin Neutralization and Sepsis

Given the demonstrated strong LPS-binding affinity of β-defensins relative to other antimicrobial peptides like gramicidins [4], hBD-1 is a highly relevant tool for investigating mechanisms of endotoxin neutralization. Researchers studying sepsis, inflammation, or the development of antimicrobial biomaterials with endotoxin-scavenging properties can utilize hBD-1 to probe LPS-peptide interactions, supported by quantitative binding data that differentiates it from less effective comparators.

Models of Cystic Fibrosis and Salt-Compromised Antimicrobial Defense

The unique salt-sensitive phenotype of hBD-1, where its activity is abolished at physiological salt concentrations found in CF airways [2], makes it a critical experimental component. Researchers investigating the pathophysiology of CF, screening compounds to restore airway surface liquid antimicrobial activity, or studying the innate immune defect in this disease require hBD-1 as a key reagent to model the salt-dependent inactivation process. Substitution with a salt-resistant defensin like hBD-3 would not recapitulate this essential disease-relevant mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Defensin-B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.